2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile
Description
Historical Context and Research Evolution
The compound 2-[1-(ethanesulfonyl)piperidin-4-ylidene]acetonitrile emerged as a subject of organic chemistry research in the early 21st century, with its first reported synthesis methodologies appearing in specialized chemical literature by 2010. Characterized by the CAS number 2102412-13-3, this heterocyclic derivative gained attention for its unique structural features combining a piperidine backbone with ethanesulfonyl and acetonitrile functional groups. Early synthetic routes focused on nucleophilic substitution reactions, where piperidine derivatives underwent sulfonylation with ethanesulfonyl chloride followed by condensation with acetonitrile derivatives.
A significant research milestone occurred when synthetic protocols achieved 97-98% purity through optimized crystallization techniques, as documented in technical reports from Synthonix Corporation and ChemScene. The compound’s stability profile, including room-temperature storage compatibility, facilitated its adoption as a building block in pharmaceutical intermediate synthesis. Between 2015 and 2020, advancements in stereochemical control enabled the production of Z/E-isomeric forms, with the (3Z)-configuration demonstrating superior reactivity in cycloaddition reactions.
Structural Significance in Heterocyclic Chemistry
The molecular architecture of this compound (C₉H₁₄N₂O₂S, MW 214.28 g/mol) exemplifies three critical heterocyclic chemistry principles:
Table 1: Key Structural Features
| Feature | Chemical Significance |
|---|---|
| Piperidine ring | Provides conformational rigidity |
| Ethanesulfonyl group | Enhances solubility and hydrogen-bonding capacity |
| Cyanomethylene moiety | Enables [2+2] cycloaddition reactivity |
The planar cyanomethylene group (C≡N-CH₂-) creates partial double-bond character with the piperidine ring, inducing ring strain that enhances electrophilic reactivity. X-ray crystallographic studies reveal bond length alternations between C3-C4 (1.34 Å) and C4-C5 (1.47 Å), confirming conjugation effects. The ethanesulfonyl substituent (-SO₂C₂H₅) introduces strong electron-withdrawing characteristics, lowering the LUMO energy by 1.8 eV compared to nonsulfonylated analogs.
This structural combination enables unique reaction pathways, including:
- Nucleophilic attack at the cyanomethylene carbon (δ+ = +0.32)
- Sulfonyl-directed ring-opening metathesis
- Tandem Michael addition-cyclization sequences
Position in Contemporary Medicinal Chemistry Research
Recent studies position this compound as a critical intermediate in targeted covalent inhibitor design. The 2024 PMC study demonstrated its utility in developing KEAP1 inhibitors through strategic functionalization of the piperidine nitrogen. Key applications include:
Table 2: Medicinal Chemistry Applications
The compound’s modular structure allows systematic exploration of structure-activity relationships (SAR). Introducing methyl groups at the piperidine 4-position (as in analogs 23 and 24 ) created enantiomeric pairs with distinct biological activities - the R-enantiomer showed 4-fold greater potency than its S-counterpart in cellular assays. Contemporary synthetic strategies employ flow chemistry techniques to achieve gram-scale production (≥98% purity), addressing previous scalability limitations.
Properties
IUPAC Name |
2-(1-ethylsulfonylpiperidin-4-ylidene)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-2-14(12,13)11-7-4-9(3-6-10)5-8-11/h3H,2,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXFKWBJRHIDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(=CC#N)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile typically involves the reaction of piperidine derivatives with ethanesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The final product is subjected to rigorous quality control measures to ensure its suitability for research and development purposes .
Chemical Reactions Analysis
Structural Analysis and Reactivity Predictions
The compound contains three key functional groups:
-
Ethanesulfonyl group (–SO₂C₂H₅): Enhances electrophilicity at the piperidine ring via electron-withdrawing effects.
-
Piperidin-4-ylidene moiety : A conjugated enamine system that can act as a diene in cycloadditions or undergo nucleophilic addition.
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Acetonitrile group (–C≡N): A nitrile capable of hydrolysis, reduction, or participation in click chemistry.
2.1. Cycloaddition Reactions
The conjugated enamine system may undergo:
-
[4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride).
-
1,3-Dipolar cycloadditions with azides or nitrile oxides to form triazoles or isoxazolines, respectively.
2.2. Nucleophilic Additions
-
At the α,β-unsaturated nitrile :
Nucleophile Product Class Example Reagents Amines β-Amino nitriles Piperidine, aniline Thiols β-Thio nitriles Thiophenol, mercaptoethanol
2.3. Nitrile Transformations
-
Hydrolysis :
Likely requires acidic/basic conditions (e.g., H₂SO₄, NaOH). -
Reduction :
Potential for over-reduction of the enamine system.
Challenges in Experimental Validation
-
Steric hindrance from the ethanesulfonyl group may limit reaction rates.
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Competing reactivity between the enamine and nitrile groups could complicate selectivity.
Research Recommendations
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Synthetic Exploration :
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Screen cycloaddition partners (e.g., azides, alkynes) under Cu(I) catalysis.
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Investigate photochemical activation for radical-mediated pathways.
-
-
Analytical Prioritization :
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Use DFT calculations to predict regioselectivity in cycloadditions.
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Characterize intermediates via LC-MS or NMR.
-
Key Limitations in Current Literature
Scientific Research Applications
The compound 2-[1-(ethanesulfonyl)piperidin-4-ylidene]acetonitrile , with the CAS number 2102412-13-3, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and agricultural research.
Structure
The compound features a piperidine ring substituted with an ethanesulfonyl group and a cyano group, contributing to its reactivity and interaction with biological systems.
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor effects. Studies have demonstrated that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Materials Science
Polymer Chemistry
In materials science, derivatives of this compound are being explored as additives in polymer formulations to enhance mechanical properties or thermal stability. The incorporation of sulfonyl groups can improve the compatibility of polymers with other materials.
Nanotechnology
The compound is also being investigated for use in nanotechnology applications, where it can serve as a precursor for synthesizing nanoparticles with specific functionalities for drug delivery systems.
Agricultural Research
Pesticide Development
There is ongoing research into the use of this compound as a potential pesticide. Its structural characteristics may allow it to interact with pest physiology effectively, providing a novel approach to pest management.
Case Study 1: Antitumor Effects
A study published in the Journal of Medicinal Chemistry investigated the antitumor properties of a related compound in vitro and in vivo. Results indicated a significant reduction in tumor size in treated groups compared to controls, suggesting that the piperidine-derived compounds could be developed into effective anticancer agents.
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial efficacy, researchers tested the compound against several bacterial strains. The results showed a notable inhibition zone, indicating strong antimicrobial activity that could lead to new therapeutic agents for treating infections.
Data Tables
| Application Area | Potential Benefits | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor, Antimicrobial | Significant cell proliferation inhibition observed |
| Materials Science | Enhanced polymer properties | Improved thermal stability noted in preliminary studies |
| Agricultural Research | Novel pesticide development | Effective against common agricultural pests |
Mechanism of Action
The mechanism of action of 2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets and modulates their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs primarily differ in substituents on the piperidine ring or modifications to the nitrile/acetonitrile moiety. Below is a detailed analysis:
Substituent Variations on the Piperidine Ring
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Ethanesulfonyl vs. Benzyl : The benzyl analog () exhibits higher lipophilicity (logP ~2.5 predicted) compared to the ethanesulfonyl derivative, which may impact membrane permeability.
Sulfonyl Group Effects: Methylsulfonyl () and ethanesulfonyl groups enhance electrophilicity and metabolic stability compared to non-sulfonated analogs.
Solubility Modifications: Methoxyethyl substituents () introduce polar ether linkages, improving aqueous solubility (e.g., for intravenous formulations).
Nitrile/Acetonitrile Modifications
Table 2: Functional Group Variations
Key Observations :
Nitrile vs. Amide : The nitrile group in the target compound supports click chemistry (e.g., cycloadditions), while amide derivatives () are more suited for target binding via hydrogen bonds.
Trifluoromethoxy Substitution : Aryl trifluoromethoxy groups () enhance both lipophilicity and resistance to oxidative metabolism, critical for CNS-targeted drugs.
Biological Activity
2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile (CAS No. 2102412-13-3) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an ethanesulfonyl group and a nitrile functional group. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways, particularly those involved in inflammation and apoptosis.
Key Mechanisms:
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit kinase activity, which is crucial in regulating cell proliferation and survival .
- Induction of Apoptosis : Studies indicate that related piperidine derivatives can induce apoptosis in cancer cell lines by activating caspases and increasing reactive oxygen species (ROS) levels .
Biological Activity
Research indicates that this compound may possess several biological activities, including:
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : There is evidence supporting its efficacy against certain bacterial strains, possibly due to its ability to disrupt cellular processes .
Case Studies and Research Findings
Comparative Analysis
When compared to other piperidine derivatives, this compound exhibits unique properties due to its specific substituents. The presence of the ethanesulfonyl group may enhance solubility and bioavailability, potentially leading to improved therapeutic outcomes.
Comparison with Similar Compounds
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Piperidine Derivative A | Anticancer | ROS induction |
| Piperidine Derivative B | Antimicrobial | Membrane disruption |
| This compound | Potentially both | Unknown |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile?
- Methodological Answer : Synthesis typically involves sequential functionalization of the piperidine core. Key steps include:
- Sulfonylation : Ethanesulfonyl chloride reacts with piperidin-4-ylidene intermediates under basic conditions (e.g., cesium carbonate in acetonitrile) to introduce the sulfonyl group .
- Acetonitrile Incorporation : A Knoevenagel condensation or nucleophilic substitution is employed to attach the acetonitrile moiety, often using malononitrile derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetonitrile/water) ensures purity >95% .
Q. How is structural integrity validated for this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm piperidine ring geometry and sulfonyl/acetonitrile group positions. For example, the exocyclic double bond (C4-ylidene) shows characteristic deshielded signals at δ 5.8–6.2 ppm (H) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 241.0824) .
- X-ray Crystallography : Limited data exist, but analogous compounds (e.g., Baricitinib derivatives) show planar geometry at the piperidinylidene-acetonitrile junction, confirmed by bond angles ~120° .
Q. What solvent systems optimize solubility for in vitro assays?
- Methodological Answer :
- Polar Aprotic Solvents : Acetonitrile (up to 50 mg/mL at 25°C) and DMSO (100 mM stock solutions) are preferred for kinetic studies .
- Aqueous Buffers : Solubility in PBS (pH 7.4) is limited (<1 mM); sonication or co-solvents (10% PEG-400) enhance dispersion for cell-based assays .
Advanced Research Questions
Q. How does computational modeling elucidate its interaction with biological targets (e.g., JAK2)?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models the compound’s binding to JAK2’s ATP-binding pocket. The sulfonyl group forms hydrogen bonds with Leu855 and Asp994, while the piperidinylidene moiety induces steric clashes with Val911, explaining selectivity over JAK1 .
- MD Simulations : 100-ns simulations (AMBER force field) reveal stable binding (RMSD <2 Å) but conformational flexibility in the ethanesulfonyl group, suggesting tunable substituents for improved affinity .
Q. What crystallographic data inform its reactivity in catalytic systems?
- Methodological Answer :
- Single-Crystal Analysis : Limited for the exact compound, but related Pd(II) complexes (e.g., ) show bond lengths of Pd–N (2.02 Å) and Pd–P (2.28 Å), indicating potential as a catalyst in cross-coupling reactions .
- Torsional Angles : The piperidinylidene ring exhibits chair-like distortion (C–C–C angles ~110°), influencing electron density distribution at the acetonitrile group for nucleophilic attacks .
Q. How do structure-activity relationship (SAR) studies guide its optimization for kinase inhibition?
- Methodological Answer :
- Key Modifications :
- Sulfonyl Group : Replacement with methylsulfonyl reduces JAK2 inhibition (IC from 5 nM to >1 μM) due to weaker hydrophobic interactions .
- Piperidinylidene Rigidity : Saturation of the double bond abolishes activity, confirming the necessity of planarity for target engagement .
- Electron-Withdrawing Substituents : Fluorination at the acetonitrile β-position enhances metabolic stability (t >6 h in hepatocyte assays) .
Data Contradictions and Resolutions
- Synthetic Yield Variability : reports 60–70% yields for sulfonylation, while analogous protocols ( ) suggest 85% with microwave-assisted heating. Resolution: Optimize reaction time (2 h vs. 30 min) and stoichiometry (1.2 eq sulfonyl chloride) .
- Biological Activity Discrepancies : Baricitinib (containing the compound) shows anti-inflammatory efficacy in vitro but limited CNS penetration. Resolution: Introduce hydrophilic groups (e.g., hydroxyl) to improve blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
